![molecular formula C37H34Br4N2 B14199959 3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] CAS No. 917947-60-5](/img/structure/B14199959.png)
3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of bromine atoms and a methylene bridge connecting two indole units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Alkylation: The brominated indole is alkylated with 4-bromobutyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The indole units can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The presence of bromine atoms and the methylene bridge may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-fluorophenyl)-1H-indole]
- 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-chlorophenyl)-1H-indole]
Uniqueness
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] is unique due to the specific arrangement of bromine atoms and the methylene bridge, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
917947-60-5 |
|---|---|
分子式 |
C37H34Br4N2 |
分子量 |
826.3 g/mol |
IUPAC名 |
1-(4-bromobutyl)-3-[[1-(4-bromobutyl)-2-(4-bromophenyl)indol-3-yl]methyl]-2-(4-bromophenyl)indole |
InChI |
InChI=1S/C37H34Br4N2/c38-21-5-7-23-42-34-11-3-1-9-30(34)32(36(42)26-13-17-28(40)18-14-26)25-33-31-10-2-4-12-35(31)43(24-8-6-22-39)37(33)27-15-19-29(41)20-16-27/h1-4,9-20H,5-8,21-25H2 |
InChIキー |
KRTJCBUWXZZWIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCBr)C3=CC=C(C=C3)Br)CC4=C(N(C5=CC=CC=C54)CCCCBr)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
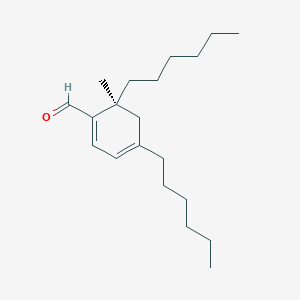
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
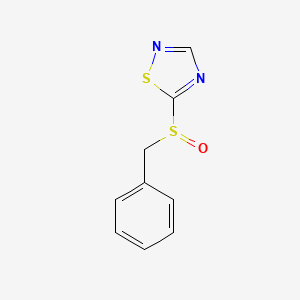
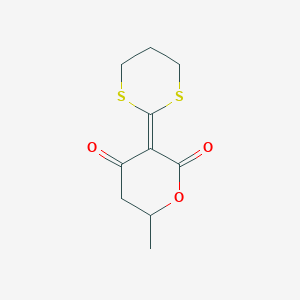
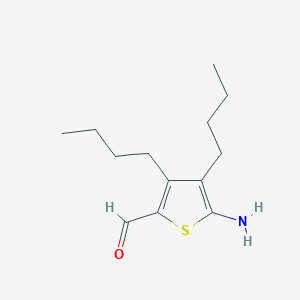
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
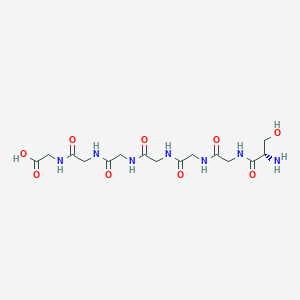
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
